molecular formula C27H26O8S2 B14256333 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid CAS No. 211447-74-4

4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid

Cat. No.: B14256333
CAS No.: 211447-74-4
M. Wt: 542.6 g/mol
InChI Key: BQLVPDAGKLROTL-UHFFFAOYSA-N
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Description

4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid is a complex organic compound with the molecular formula C₂₇H₂₆O₈S₂ It is characterized by the presence of a fluorenyl group substituted with hydroxyphenyl groups and a methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves the condensation reaction of 9-fluorenone with phenol in the presence of acidic catalysts. Bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups have been shown to be effective catalysts for this reaction, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of acidic ionic liquids as catalysts. These catalysts not only enhance the reaction rate but also improve the selectivity and yield of the product. The use of bifunctional ionic liquids is particularly advantageous due to their recyclability and reduced environmental impact compared to traditional catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Ethers and esters of the hydroxyphenyl groups.

Scientific Research Applications

4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The methanesulfonic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but lacks the methanesulfonic acid moiety.

    Bisphenol A: Contains two hydroxyphenyl groups but has a different central core structure.

    4,4’-Dihydroxybiphenyl: Contains two hydroxyphenyl groups but lacks the fluorenyl core.

Uniqueness

4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol is unique due to the presence of both the fluorenyl core and the methanesulfonic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

211447-74-4

Molecular Formula

C27H26O8S2

Molecular Weight

542.6 g/mol

IUPAC Name

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid

InChI

InChI=1S/C25H18O2.2CH4O3S/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;2*1-5(2,3)4/h1-16,26-27H;2*1H3,(H,2,3,4)

InChI Key

BQLVPDAGKLROTL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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